molecular formula C8H11BrN2O B12831406 (2-Bromo-6-methoxybenzyl)hydrazine

(2-Bromo-6-methoxybenzyl)hydrazine

Cat. No.: B12831406
M. Wt: 231.09 g/mol
InChI Key: HSOHICTZNZVHDX-UHFFFAOYSA-N
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Description

(2-Bromo-6-methoxybenzyl)hydrazine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydrazine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-methoxybenzyl)hydrazine typically involves the reaction of 2-bromo-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted benzyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oximes or hydrazones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Bromo-6-methoxybenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-methoxybenzyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • (2-Bromo-5-methoxybenzyl)hydrazine
  • (2-Bromo-4-methoxybenzyl)hydrazine
  • (2-Bromo-3-methoxybenzyl)hydrazine

Comparison: (2-Bromo-6-methoxybenzyl)hydrazine is unique due to the specific positioning of the bromine and methoxy groups on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(2-bromo-6-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11BrN2O/c1-12-8-4-2-3-7(9)6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

HSOHICTZNZVHDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)CNN

Origin of Product

United States

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